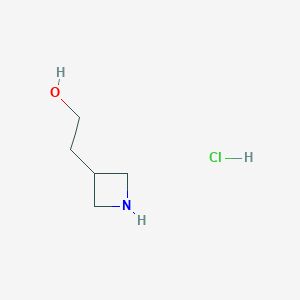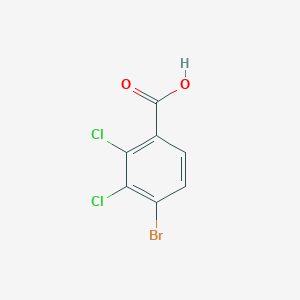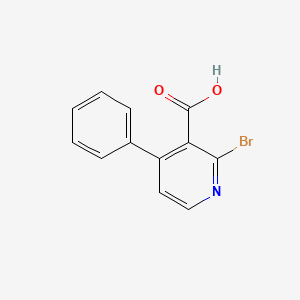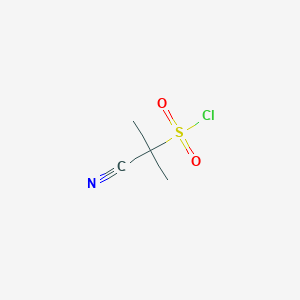
Clorhidrato de 3-(1H-pirrol-1-il)anilina
Descripción general
Descripción
“3-(1H-pyrrol-1-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1324087-02-6 . Its molecular weight is 194.66 . The IUPAC name for this compound is 3-(1H-pyrrol-1-yl)aniline hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-(1H-pyrrol-1-yl)aniline hydrochloride” can be represented by the InChI code: 1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2 . This indicates that the compound consists of 10 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms.
Physical and Chemical Properties Analysis
“3-(1H-pyrrol-1-yl)aniline hydrochloride” is a powder . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Aplicaciones Científicas De Investigación
Catalizador para la Polimerización
Los pirroles, que forman parte del compuesto, se utilizan como catalizador en los procesos de polimerización . Esto significa que el "Clorhidrato de 3-(1H-pirrol-1-il)anilina" podría usarse potencialmente para acelerar la velocidad de reacción en la formación de polímeros.
Inhibidor de la Corrosión
Los pirroles también sirven como inhibidores de la corrosión . Por lo tanto, el "this compound" podría usarse para prevenir el deterioro de los materiales, especialmente los metales, por reacciones químicas con su entorno.
Conservante
El compuesto podría utilizarse como conservante , ayudando a prevenir o retardar el deterioro, el daño o la descomposición de una variedad de productos debido a su componente pirrólico.
Disolvente para Resinas y Terpenos
Los pirroles pueden actuar como disolvente para resinas y terpenos . Esto sugiere que el "this compound" podría usarse para disolver estas sustancias, ayudando en varios procesos industriales.
Procesos Metalúrgicos
Los pirroles son funcionales en varios procesos metalúrgicos . Esto implica que el "this compound" podría usarse en la extracción y procesamiento de metales.
Química de la Luminiscencia
Los pirroles desempeñan un papel en la química de la luminiscencia . Esto sugiere que el "this compound" podría usarse en el estudio y aplicación de sustancias que emiten luz.
Análisis Espectroquímico
Los pirroles se utilizan en el análisis espectroquímico , lo que indica que el "this compound" podría utilizarse en la identificación y medición de sustancias basadas en el espectro de la radiación que emiten o absorben.
Catalizador de Complejo de Metal de Transición
Los pirroles pueden actuar como catalizador de complejo de metal de transición para la polimerización uniforme . Esto sugiere que el "this compound" podría usarse para controlar el proceso de polimerización, lo que lleva a polímeros con propiedades uniformes.
Safety and Hazards
Mecanismo De Acción
Mode of Action
The exact mode of action of 3-(1H-pyrrol-1-yl)aniline hydrochloride is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been observed to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Análisis Bioquímico
Biochemical Properties
3-(1H-pyrrol-1-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between 3-(1H-pyrrol-1-yl)aniline hydrochloride and biomolecules are crucial for understanding its role in biochemical processes .
Cellular Effects
The effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, 3-(1H-pyrrol-1-yl)aniline hydrochloride can impact cellular metabolism by modulating metabolic pathways and enzyme activities .
Molecular Mechanism
The molecular mechanism of action of 3-(1H-pyrrol-1-yl)aniline hydrochloride involves its interactions with biomolecules at the molecular level. The compound binds to specific proteins or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-(1H-pyrrol-1-yl)aniline hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, 3-(1H-pyrrol-1-yl)aniline hydrochloride may undergo chemical changes that affect its activity and function. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of 3-(1H-pyrrol-1-yl)aniline hydrochloride can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
3-(1H-pyrrol-1-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism. By modulating enzyme activities, 3-(1H-pyrrol-1-yl)aniline hydrochloride can alter the flow of metabolites through different biochemical routes .
Transport and Distribution
The transport and distribution of 3-(1H-pyrrol-1-yl)aniline hydrochloride within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the localization and accumulation of 3-(1H-pyrrol-1-yl)aniline hydrochloride within specific cellular compartments. Understanding these processes is vital for elucidating the compound’s effects on cellular function .
Propiedades
IUPAC Name |
3-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h1-8H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNKYQVJWBHBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527042.png)

![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)











